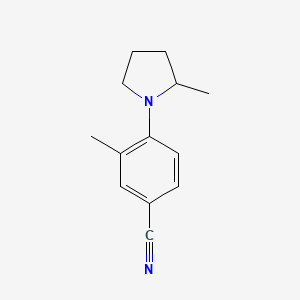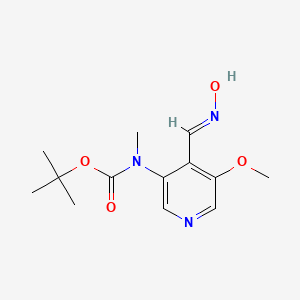
(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane typically involves the reaction of 4-fluoro-2-isobutoxyphenol with methylsulfonyl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like column chromatography . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Scientific Research Applications
(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: Research into potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
(4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane can be compared with other similar compounds such as:
(4-Fluorophenyl)(methyl)sulfane: Lacks the isobutoxy group, which may affect its reactivity and applications.
(4-Fluoro-2-methoxyphenyl)(methyl)sulfane: Contains a methoxy group instead of an isobutoxy group, leading to different chemical properties.
(4-Fluoro-2-ethoxyphenyl)(methyl)sulfane: Has an ethoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1443355-74-5 |
|---|---|
Molecular Formula |
C11H15FOS |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-10-6-9(12)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
FWNGEBZMUFQKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)


![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)

![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B13082820.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)
![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)
